molecular formula C21H38 B14642726 1,1,3-Tricyclohexylpropane CAS No. 55682-89-8

1,1,3-Tricyclohexylpropane

Cat. No.: B14642726
CAS No.: 55682-89-8
M. Wt: 290.5 g/mol
InChI Key: VIDXNEQHNUTDHC-UHFFFAOYSA-N
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Description

1,1,3-Tricyclohexylpropane is an organic compound with the molecular formula C21H38. It is a hydrocarbon consisting of a propane backbone with three cyclohexyl groups attached to it. This compound is known for its unique structure and properties, making it an interesting subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Tricyclohexylpropane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexylmagnesium bromide with 1,3-dibromopropane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Tricyclohexylpropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3-Tricyclohexylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3-Tricyclohexylpropane in various applications depends on its interaction with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, its bulky cyclohexyl groups can influence the steric environment, affecting reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3-Tricyclohexylpropane is unique due to the presence of three cyclohexyl groups, which provide significant steric hindrance. This makes it an excellent model compound for studying steric effects in chemical reactions. Its hydrophobic nature also makes it suitable for applications involving interactions with lipid membranes .

Properties

CAS No.

55682-89-8

Molecular Formula

C21H38

Molecular Weight

290.5 g/mol

IUPAC Name

1,3-dicyclohexylpropylcyclohexane

InChI

InChI=1S/C21H38/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h18-21H,1-17H2

InChI Key

VIDXNEQHNUTDHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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